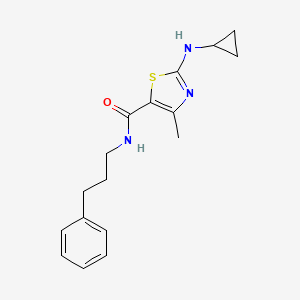

2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide

Description

2-(Cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a cyclopropylamino group at position 2, a methyl group at position 4, and a carboxamide moiety at position 5 linked to a 3-phenylpropyl chain.

Properties

IUPAC Name |

2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12-15(22-17(19-12)20-14-9-10-14)16(21)18-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKMNSHHSAMDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamino, methyl, and phenylpropyl groups. One common method involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring. Subsequent reactions introduce the cyclopropylamino and phenylpropyl groups through nucleophilic substitution and amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system or inflammatory processes.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated molecular weight based on formula: C16H20N3OS.

Key Observations

Core Heterocycle Diversity: The target compound’s 1,3-thiazole core distinguishes it from triazines (procyazine), pyrazoles (), and thiadiazoles (). Thiazoles are sulfur-containing heterocycles known for metabolic stability and drug-likeness, whereas triazines (e.g., procyazine) are often employed in agrochemicals due to their electrophilic reactivity .

Functional Group Parallels: The cyclopropylamino group appears in both the target compound and procyazine. In procyazine, this group enhances herbicidal activity by modulating electron distribution in the triazine ring . Its role in the thiazole derivative remains speculative but may influence bioavailability or target binding. The 3-phenylpropyl chain in the target compound is structurally analogous to the 3-phenylpropyl group in the thiadiazole derivative (). Such lipophilic chains often improve membrane permeability.

Synthesis Methods: Carboxamide derivatives in were synthesized using EDCI/HOBt-mediated coupling, a standard method for amide bond formation. Thiadiazole derivatives () employed POCl3-mediated cyclization, a route less likely for thiazoles due to differing ring-closure mechanisms.

The target compound’s thiazole-carboxamide structure is more reminiscent of kinase inhibitors (e.g., ponatinib analogs in ), though direct evidence is lacking.

Limitations in Evidence

- No pharmacological or agrochemical data are provided for the target compound. Comparisons rely on structural analogs.

- Synthesis details for the target compound are absent; proposed routes are inferred from related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.